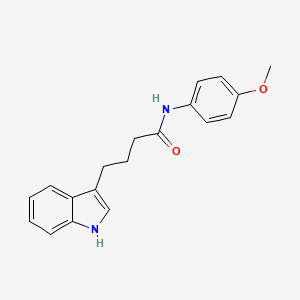
Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivosidenib is a small molecule inhibitor of isocitrate dehydrogenase-1, which is mutated in several forms of cancer. It is primarily used in the treatment of acute myeloid leukemia and cholangiocarcinoma. The compound works by decreasing the abnormal production of the oncometabolite 2-hydroxyglutarate, leading to the differentiation of malignant cells .
准备方法
Synthetic Routes and Reaction Conditions
Ivosidenib can be synthesized through a multi-step process involving the coupling of various intermediatesThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Ivosidenib involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products and waste. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions
Ivosidenib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in Ivosidenib.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Ivosidenib, while substitution reactions can introduce new functional groups, altering the compound’s properties .
科学研究应用
Ivosidenib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of isocitrate dehydrogenase-1 and its effects on cellular metabolism.
Biology: Employed in research to understand the role of isocitrate dehydrogenase-1 mutations in cancer development and progression.
Medicine: Investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia and cholangiocarcinoma.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug development
作用机制
Ivosidenib works by inhibiting the mutated isocitrate dehydrogenase-1 enzyme, which is responsible for the abnormal production of the oncometabolite 2-hydroxyglutarate. By blocking this enzyme, Ivosidenib reduces the levels of 2-hydroxyglutarate, leading to the differentiation of malignant cells into more normal cells. This mechanism involves the molecular targets and pathways associated with cellular metabolism and differentiation .
相似化合物的比较
Similar Compounds
Enasidenib: Another inhibitor targeting isocitrate dehydrogenase-2, used in the treatment of acute myeloid leukemia.
Vorasidenib: A dual inhibitor of isocitrate dehydrogenase-1 and isocitrate dehydrogenase-2, used in the treatment of glioma.
Olutasidenib: A selective inhibitor of isocitrate dehydrogenase-1, similar to Ivosidenib
Uniqueness
Ivosidenib is unique in its specificity for isocitrate dehydrogenase-1 and its ability to reduce the production of 2-hydroxyglutarate, making it a valuable therapeutic agent for cancers with isocitrate dehydrogenase-1 mutations. Its effectiveness in treating acute myeloid leukemia and cholangiocarcinoma sets it apart from other similar compounds .
属性
分子式 |
C28H22ClF3N6O3 |
|---|---|
分子量 |
583.0 g/mol |
IUPAC 名称 |
N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40) |
InChI 键 |
WIJZXSAJMHAVGX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12467753.png)

![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12467774.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)
![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)


